Cas no 1805233-80-0 (Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate)

Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C9H7BrClF2NO2/c1-2-16-9(15)4-3-5(10)6(8(12)13)14-7(4)11/h3,8H,2H2,1H3
- InChI Key: OKCJNZNOXZTFOZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OCC)=C(N=C1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 258
- Topological Polar Surface Area: 39.2
- XLogP3: 3.4
Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063072-1g |
Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate |
1805233-80-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate
Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate: A Comprehensive Overview
Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate, with the CAS number 1805233-80-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group, as well as an ethyl ester moiety. The combination of these functional groups makes it a versatile building block for various applications in drug discovery, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor for bioactive compounds, particularly in the synthesis of kinase inhibitors and other enzyme-targeted drugs. The presence of halogen atoms (bromine and chlorine) in the molecule enhances its pharmacokinetic properties, making it an attractive candidate for drug design.
In addition to its pharmaceutical applications, this compound has also found utility in agrochemical research. Its ability to act as a selective herbicide or insecticide precursor has been investigated in several studies. The difluoromethyl group contributes to the molecule's stability and bioavailability, which are critical factors in agricultural applications. Moreover, the pyridine ring structure provides a platform for further functionalization, enabling the creation of more potent and selective agrochemicals.
The synthesis of Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate involves a multi-step process that typically begins with the preparation of the pyridine derivative. Advanced techniques such as Suzuki coupling and nucleophilic substitution have been employed to achieve high yields and purity. The incorporation of fluorinated groups into organic compounds has become increasingly popular due to their unique electronic properties and their ability to modulate biological activity.
From a structural perspective, the molecule's carboxylate ester group plays a crucial role in its solubility and reactivity. This functionality allows for easy modification and conjugation with other molecules, making it an ideal intermediate in organic synthesis. Furthermore, the presence of multiple halogen atoms introduces steric and electronic effects that can be exploited to design molecules with specific biological or chemical properties.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate under various conditions. Molecular modeling studies have provided insights into its interaction with biological targets, such as enzymes and receptors, which is essential for drug design. These computational tools have also facilitated the optimization of synthetic routes, reducing costs and improving efficiency.
In conclusion, Ethyl 3-bromo-6-chloro-2-(difluoromethyl)pyridine-5-carboxylate is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in modern chemical research. As ongoing studies continue to uncover its potential, this compound is expected to play an increasingly important role in the development of innovative solutions in medicine, agriculture, and materials science.
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